
(S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridyl propyl intermediate: This step involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 3-ethoxy-3-oxo-1-(4-pyridyl)propyl.
Formation of the phenylpropanoate intermediate: This step involves the reaction of (S)-2-(Dimethylamino)-3-phenylpropanoic acid with a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the intermediate (S)-2-(Dimethylamino)-3-phenylpropanoate.
Coupling of intermediates: The final step involves the coupling of the two intermediates under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mecanismo De Acción
The mechanism of action of (S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate can be compared with other compounds such as:
- This compound analogs with different substituents on the pyridyl or phenyl rings.
- Compounds with similar functional groups but different stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct biological and chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C21H26N2O4 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(3-ethoxy-3-oxo-1-pyridin-4-ylpropyl) 2-(dimethylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C21H26N2O4/c1-4-26-20(24)15-19(17-10-12-22-13-11-17)27-21(25)18(23(2)3)14-16-8-6-5-7-9-16/h5-13,18-19H,4,14-15H2,1-3H3 |
Clave InChI |
UPEGTKGIJKFNNL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC=NC=C1)OC(=O)C(CC2=CC=CC=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B12281447.png)

![2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione](/img/structure/B12281454.png)
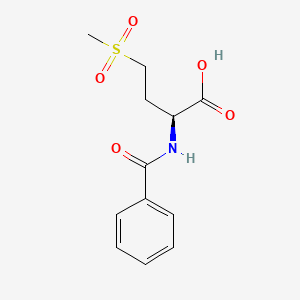
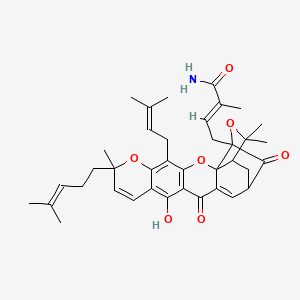
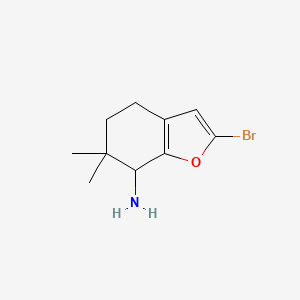
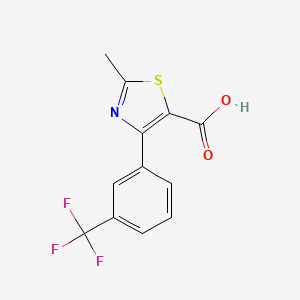
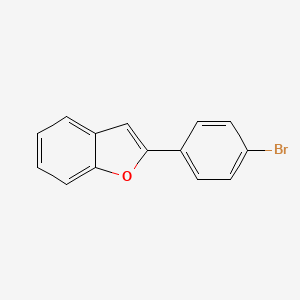

![1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B12281504.png)
![({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine](/img/structure/B12281514.png)
![7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12281519.png)
![(1S,2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12281529.png)
